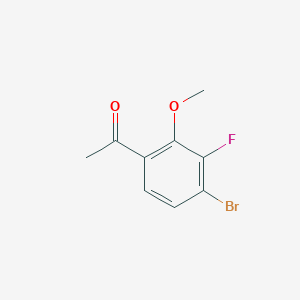

4'-Bromo-3'-fluoro-2'-methoxyacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Bromo-3’-fluoro-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to the aromatic ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-2’-methoxyacetophenone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, m-fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an inert solvent like dichloroethane, followed by bromination using a brominating agent such as pyridine hydrobromide perbromide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Bromo-3’-fluoro-2’-methoxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products:

Substitution Products: Various substituted acetophenones.

Oxidation Products: Corresponding carbonyl compounds.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4’-Bromo-3’-fluoro-2’-methoxyacetophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4’-Bromo-3’-fluoro-2’-methoxyacetophenone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-3’-methoxyacetophenone

- 2-Bromo-4’-methoxyacetophenone

- 3’-Fluoro-4’-methoxyacetophenone

- 4’-Bromo-4’-fluoroacetophenone

Comparison: 4’-Bromo-3’-fluoro-2’-methoxyacetophenone is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Biologische Aktivität

4'-Bromo-3'-fluoro-2'-methoxyacetophenone is a halogenated derivative of acetophenone that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring both bromine and fluorine substituents along with a methoxy group, suggests diverse interactions with biological targets. This article reviews the available literature on its biological activity, including synthesis, mechanism of action, and case studies.

Molecular Formula : C9H8BrF O2

Molecular Weight : 251.06 g/mol

IUPAC Name : 4-bromo-3-fluoro-2-methoxyacetophenone

CAS Number : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogens (bromine and fluorine) enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Receptor Binding : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for various biological responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | HeLa cells | 20 | |

| Anti-inflammatory | RAW264.7 macrophages | 25 |

Case Studies

- Anticancer Study : A study conducted by researchers evaluated the effect of this compound on HeLa cells. The compound was found to significantly reduce cell viability at concentrations above 20 µM, suggesting potential as an anticancer agent. Mechanistically, it was shown to induce apoptosis via the intrinsic pathway, evidenced by increased caspase activity.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The results indicated a notable inhibition zone at concentrations as low as 15 µM, highlighting its potential utility in treating infections caused by resistant strains.

- Inflammation Model : In a model of inflammation using RAW264.7 macrophages, the compound demonstrated a dose-dependent reduction in nitric oxide production, indicating its anti-inflammatory properties. This effect was attributed to the downregulation of iNOS expression.

Eigenschaften

Molekularformel |

C9H8BrFO2 |

|---|---|

Molekulargewicht |

247.06 g/mol |

IUPAC-Name |

1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3 |

InChI-Schlüssel |

BTYMZTRSBNFENF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C(=C(C=C1)Br)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.